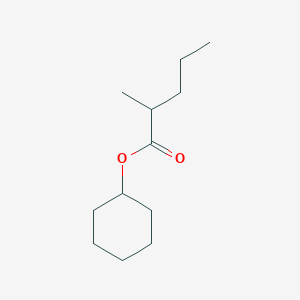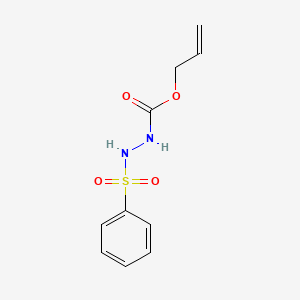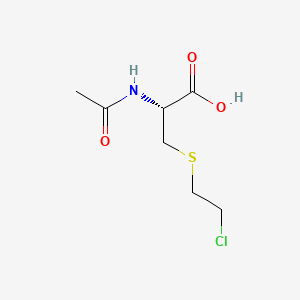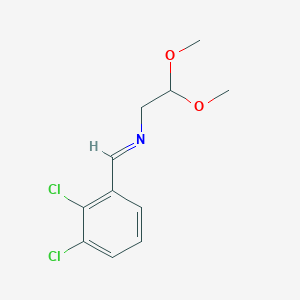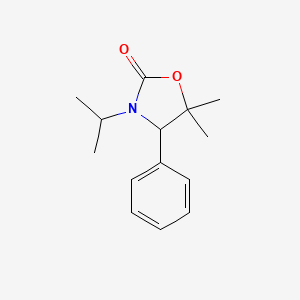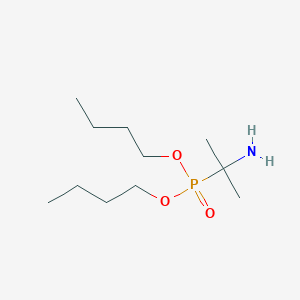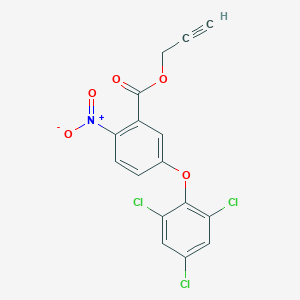
1,2-Dibromo-4-(2-bromoethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-4-(2-bromoethyl)benzene: is an organic compound that belongs to the class of brominated aromatic hydrocarbons It is characterized by the presence of two bromine atoms attached to the benzene ring at positions 1 and 2, and an additional bromine atom attached to an ethyl group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-(2-bromoethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 1,2-dibromo-4-ethylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibromo-4-(2-bromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiourea in solvents such as ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reagents like zinc dust or sodium borohydride in solvents like ethanol or methanol.
Major Products:
- Substituted benzene derivatives
- Brominated benzoic acids
- Debrominated benzene derivatives
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-4-(2-bromoethyl)benzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2-dibromo-4-(2-bromoethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential modifications in their structure and function. This can result in changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dibromo-1-phenylethane
- Phenylethylene bromide
- Styrene dibromide
- 1-Phenyl-1,2-dibromoethane
- 1,2-Dibromophenylethane
Comparison: 1,2-Dibromo-4-(2-bromoethyl)benzene is unique due to the presence of an additional bromine atom on the ethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
59216-16-9 |
|---|---|
Molekularformel |
C8H7Br3 |
Molekulargewicht |
342.85 g/mol |
IUPAC-Name |
1,2-dibromo-4-(2-bromoethyl)benzene |
InChI |
InChI=1S/C8H7Br3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
InChI-Schlüssel |
RRJKXLYAUNMVET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCBr)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
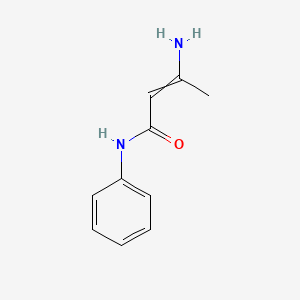
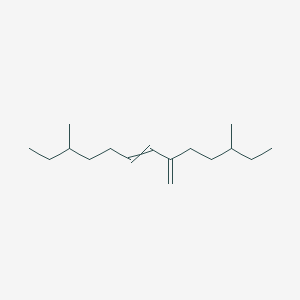
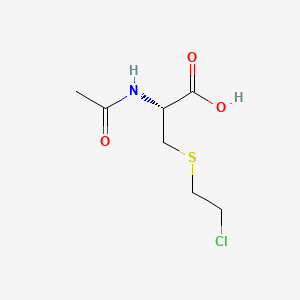
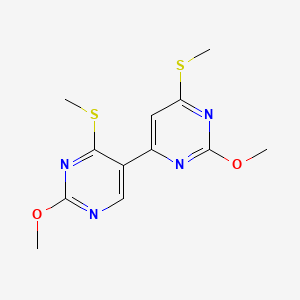
![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)
